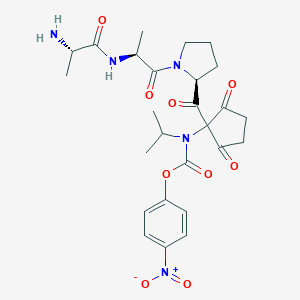
4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate, also known as SNAP-5114, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a member of the carbamate family and has been shown to have a variety of biochemical and physiological effects.
作用機序
4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate inhibits GAT-1 by binding to the substrate binding site of the transporter. This prevents the reuptake of GABA and leads to an increase in extracellular GABA levels. This increase in GABA has been shown to have a variety of effects on neuronal activity, including increased inhibition and decreased excitability.
生化学的および生理学的効果
The increased GABA levels resulting from 4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate administration have been shown to have a variety of effects on neuronal activity. These effects include increased inhibition of neuronal firing, decreased excitability, and decreased synaptic transmission. Additionally, 4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate has been shown to have anxiolytic and anticonvulsant effects in animal models.
実験室実験の利点と制限
One advantage of using 4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate in lab experiments is its high selectivity for GAT-1. This allows for specific targeting of GABAergic neurons and can help to elucidate the role of GABA in various physiological processes. One limitation of using 4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in vivo.
将来の方向性
There are several potential future directions for research involving 4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate. One area of interest is the potential therapeutic applications of GAT-1 inhibitors in the treatment of anxiety and epilepsy. Additionally, further studies are needed to fully understand the effects of increased extracellular GABA on neuronal activity and the potential implications for various neurological disorders. Finally, the development of longer-lasting GAT-1 inhibitors could help to overcome some of the limitations associated with the use of 4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate in lab experiments.
合成法
The synthesis of 4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate involves the reaction of 4-nitrophenyl isocyanate with N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylamine. This reaction yields the final product, which can be purified using standard chromatographic techniques.
科学的研究の応用
4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate has been studied for its potential applications in neuroscience research. Specifically, this compound has been shown to be a potent and selective inhibitor of the gamma-aminobutyric acid (GABA) transporter GAT-1. GAT-1 is responsible for the reuptake of GABA from the synaptic cleft, and inhibitors of this transporter have been shown to increase GABA levels in the brain.
特性
CAS番号 |
144597-19-3 |
|---|---|
製品名 |
4-Nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate |
分子式 |
C26H33N5O9 |
分子量 |
559.6 g/mol |
IUPAC名 |
(4-nitrophenyl) N-[1-[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]-2,5-dioxocyclopentyl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C26H33N5O9/c1-14(2)30(25(37)40-18-9-7-17(8-10-18)31(38)39)26(20(32)11-12-21(26)33)22(34)19-6-5-13-29(19)24(36)16(4)28-23(35)15(3)27/h7-10,14-16,19H,5-6,11-13,27H2,1-4H3,(H,28,35)/t15-,16-,19-/m0/s1 |
InChIキー |
DMPXNIKPTPJOGJ-BXWFABGCSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)C2(C(=O)CCC2=O)N(C(C)C)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])N |
SMILES |
CC(C)N(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])C2(C(=O)CCC2=O)C(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)N |
正規SMILES |
CC(C)N(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])C2(C(=O)CCC2=O)C(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)N |
その他のCAS番号 |
144597-19-3 |
同義語 |
4-nitrophenyl N-(succinyl-alanyl-alanyl-prolylmethyl)-N-isopropylcarbamate p-nitrophenyl N-(succinyl-Ala-Ala-Pro-Me)-N-IPC PCI-NSAAPM |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



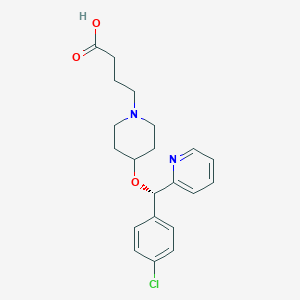
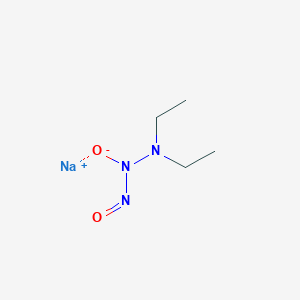
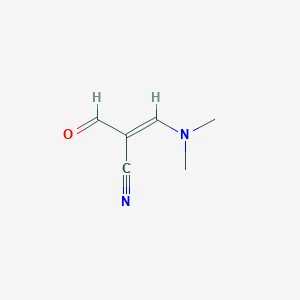
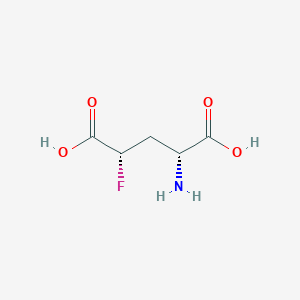
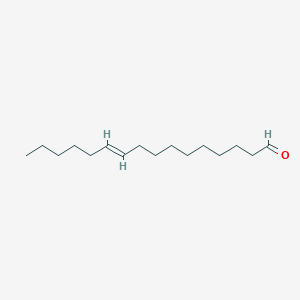
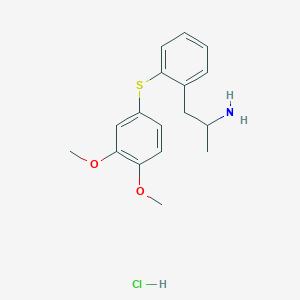
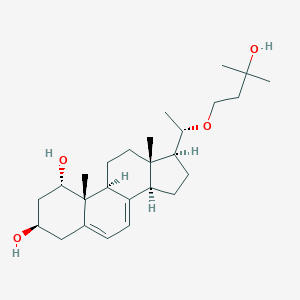
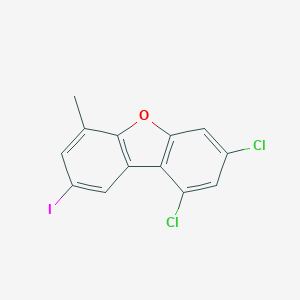
![(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B138262.png)
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B138263.png)
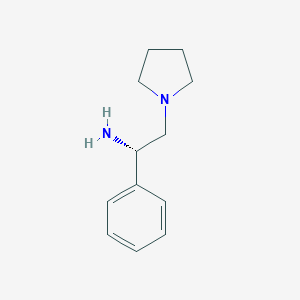
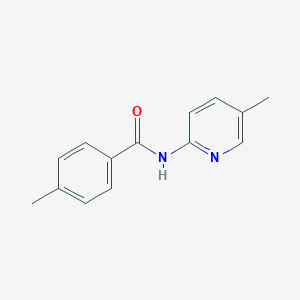
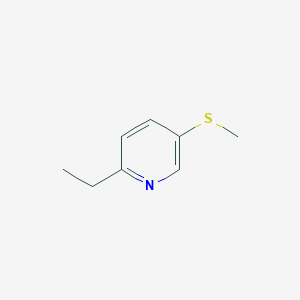
![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B138277.png)